molecular formula C14H15BrN2O2 B2794703 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide CAS No. 1436233-47-4

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide

Cat. No. B2794703
M. Wt: 323.19
InChI Key: HITINLVOLXQOAC-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide, also known as BAY-678, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications.

Mechanism Of Action

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's mechanism of action involves its ability to bind to specific proteins, such as cytokines or enzymes, and modulate their activity. This leads to a variety of physiological effects, including anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has also been found to have antioxidant and neuroprotective effects. However, further research is needed to fully understand the extent of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's effects on the body.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. However, 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of more potent derivatives of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide with improved solubility and bioavailability. Additionally, further research is needed to fully understand the extent of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's effects on the body and its potential applications in medicine.

Synthesis Methods

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide involves the reaction of 3-bromo-5-hydroxybenzoic acid with cyclopropylcyanide and propan-2-ol in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide in its pure form.

Scientific Research Applications

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has been the subject of various scientific research studies due to its potential pharmaceutical applications. One study found that 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Another study showed that 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has potential as a treatment for cancer due to its ability to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9(2)19-12-6-10(5-11(15)7-12)13(18)17-14(8-16)3-4-14/h5-7,9H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITINLVOLXQOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)NC2(CC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide

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